1-(Triisopropylsilyl)indole

Beschreibung

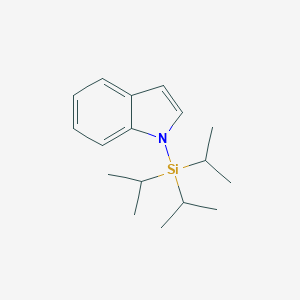

Structure

3D Structure

Eigenschaften

IUPAC Name |

indol-1-yl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NSi/c1-13(2)19(14(3)4,15(5)6)18-12-11-16-9-7-8-10-17(16)18/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGQSALLXQDVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466626 | |

| Record name | 1-(Triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123191-00-4 | |

| Record name | 1-(Triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Triisopropylsilyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Triisopropylsilyl Indole and Its Derivatives

Direct N-Silylation of Indole (B1671886)

The most common route to 1-(triisopropylsilyl)indole involves the direct attachment of a triisopropylsilyl group to the nitrogen atom of an indole ring. This process, known as N-silylation, typically requires the deprotonation of the indole N-H followed by reaction with a silylating agent.

The installation of the N-triisopropylsilyl (TIPS) group is generally achieved by treating an indole derivative with a strong base to generate the corresponding indolide anion, which is then quenched with an electrophilic silicon source. acs.orgacs.orgclockss.org Common bases include sodium hydride (NaH) or organolithium reagents like n-butyllithium (n-BuLi). acs.orgacs.orgclockss.org The choice of base is often dictated by the substrate's sensitivity and the desired reaction temperature. The most frequently used silylating agent is triisopropylsilyl chloride (TIPS-Cl). acs.orgacs.orgclockss.org The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at temperatures ranging from -78 °C to 0 °C. acs.orgacs.orgclockss.org

For instance, 4-nitroindole (B16737) can be quantitatively converted to 4-nitro-1-(triisopropylsilyl)-1H-indole. acs.orgacs.org The reaction involves dissolving 4-nitroindole in dry THF, cooling the solution to 0 °C, and adding sodium hydride. acs.orgacs.org After a short stirring period, triisopropylsilyl chloride is added dropwise to complete the silylation. acs.orgacs.org Similarly, gramine (B1672134) can be metalated with n-BuLi in THF at -78 °C and subsequently treated with triisopropylsilyl chloride to afford 1-(triisopropylsilyl)gramine. clockss.org

| Indole Substrate | Base | Silylating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitroindole | Sodium Hydride (NaH) | Triisopropylsilyl chloride | THF | 0 °C | 100% | acs.orgacs.org |

| Gramine | n-Butyllithium (n-BuLi) | Triisopropylsilyl chloride | THF | -78 °C | 96% | clockss.org |

High yields and purity are consistently reported for the N-silylation of indoles with the TIPS group. The reaction to form 4-nitro-1-(triisopropylsilyl)-1H-indole from 4-nitroindole proceeds with a 100% yield following purification by flash chromatography. acs.orgacs.org Likewise, the synthesis of 1-(triisopropylsilyl)gramine from gramine achieves a 96% yield after purification via Kugelrohr distillation. clockss.org

Key factors for optimizing these outcomes include the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) to prevent quenching of the reactive intermediates by moisture. The stoichiometry of the base and silylating agent is also crucial; a slight excess of each is often employed to ensure complete conversion of the starting material. acs.orgacs.org Purification techniques such as flash chromatography or distillation are effective in removing any unreacted starting materials, excess reagents, and byproducts, resulting in a highly pure product. acs.orgacs.orgclockss.org

Reaction Conditions and Reagents for N-TIPS Installation

Functionalization of the Indole Core via this compound

The 1-TIPS-indole framework is an exceptional platform for the regioselective functionalization of the indole nucleus. The bulky silyl (B83357) group plays a crucial role in directing subsequent chemical modifications to specific positions on the carbocyclic or pyrrolic ring.

The triisopropylsilyl group is instrumental in directing the metalation of the indole ring to specific carbon atoms. The steric bulk of the TIPS group effectively blocks the C-2 position, preventing the common 3-to-2 migration of lithium, thereby enabling regioselective functionalization. tcichemicals.com

C-3 Functionalization : Direct lithiation of this compound with an alkyllithium reagent, followed by reaction with an electrophile, regioselectively yields 3-substituted indoles in good yields. tcichemicals.com This strategy has been applied to the synthesis of compounds like tryptophan. tcichemicals.com

C-4 Functionalization : In derivatives such as 1-(triisopropylsilyl)gramine, the dimethylaminomethyl group at the C-3 position acts as a directing group, promoting lithiation with t-butyllithium (t-BuLi) selectively at the C-4 position. clockss.orgresearchgate.net This C-4 lithiated species can be trapped with various electrophiles to create 4-functionalized gramine derivatives, which are valuable precursors for ergot alkaloids. clockss.org

C-2 Functionalization : While the TIPS group often blocks the C-2 position, specific catalytic systems can achieve C-2 functionalization. For example, a palladium(II)-catalyzed reaction allows for the C-2 selective alkynylation of N-TIPS indoles using the hypervalent iodine reagent TIPS-EBX. epfl.ch

C-7 Functionalization : Palladium catalysis in conjunction with a phosphorus-based directing group has been shown to achieve C-7 silylation of the indole core, demonstrating that even the less reactive benzenoid ring can be functionalized by overcoming the intrinsic reactivity of the pyrrole (B145914) ring. researchgate.net

| Position | Methodology | Key Reagents | Significance | Reference |

|---|---|---|---|---|

| C-3 | Directed Lithiation | Alkyllithium (e.g., n-BuLi) | Synthesis of 3-substituted indoles | tcichemicals.com |

| C-4 | Directed Lithiation (on gramine derivative) | t-Butyllithium (t-BuLi) | Access to 3,4-disubstituted indoles for ergot alkaloid synthesis | clockss.org |

| C-2 | Palladium-Catalyzed Alkynylation | Pd(II) catalyst, TIPS-EBX | Direct C-2 alkynylation | epfl.ch |

| C-7 | Palladium-Catalyzed Silylation | Pd catalyst, Phosphorus directing group | Functionalization of the benzenoid ring | researchgate.net |

This compound and its derivatives are competent substrates in various transition-metal-catalyzed cross-coupling reactions, expanding the toolkit for constructing complex indole-containing molecules. The TIPS group can either be a passive protecting group or an active participant in directing the reaction.

A notable example is the gold-catalyzed C-H alkynylation of indoles, which couples them with 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). frontiersin.orgbeilstein-journals.org This reaction, using a simple gold catalyst like AuCl, proceeds with high yields at room temperature to deliver 3-alkynylindoles. frontiersin.org This method is part of a broader strategy of using hypervalent iodine reagents for acetylene (B1199291) transfer. frontiersin.org

Furthermore, manganese-catalyzed C(sp²)-H alkynylation has been successfully applied to tryptophan derivatives. nih.gov This reaction employs silyl-substituted haloalkynes, such as 1-bromo-2-(triisopropylsilyl)acetylene, demonstrating the utility of TIPS-alkynes as coupling partners for functionalizing complex, peptide-based structures without epimerization. nih.gov While not directly involving a 1-TIPS-indole, the use of a TIPS-protected alkyne highlights the importance of the TIPS moiety in modern cross-coupling chemistry relevant to indole functionalization.

The strategic functionalization of this compound provides advanced intermediates for the synthesis of complex polycyclic indole alkaloids. The directed lithiation of 1-(triisopropylsilyl)gramine at the C-4 position furnishes 3,4-disubstituted indoles that are key starting materials for constructing the tricyclic core of many ergot alkaloids. clockss.orgacs.org

In a biogenetically inspired total synthesis of indole alkaloids, triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) is used to protect a nitrogen atom in a complex precursor. scispace.com This protection is crucial for the subsequent steps, which include a Cu(I)-catalyzed cyclization to form a 1,6-dihydropyridine ring, ultimately leading to the assembly of iboga-type scaffolds through a [4+2] cyclization. scispace.com The stability and steric influence of the TIPS group are vital for guiding these intricate cyclization cascades. scispace.com

Mechanistic Investigations and Theoretical Studies on 1 Triisopropylsilyl Indole Reactivity

Computational Chemistry and DFT Studies

Density Functional Theory (DFT) has emerged as a powerful tool for probing the intricacies of reactions involving 1-(triisopropylsilyl)indole (TIPS-indole). These computational approaches provide detailed insights into reaction pathways, electronic structures, and the underlying factors that govern experimental outcomes.

Computational studies have been crucial in clarifying the mechanisms of various reactions involving silyl-protected indoles. For instance, in the gold(I)-catalyzed alkynylation of indole (B1671886) substrates with hypervalent iodine reagents like TIPS-EBX, DFT calculations have unveiled an unprecedented mechanism. researchgate.net These studies suggest that the reaction begins with the coordination of the alkyne part of the iodine(III) reagent to the AuCl catalyst, followed by the transfer of the alkynyl group to the gold(I) center. researchgate.net The iodine(III) center itself is proposed to act as a potent Lewis acid, activating the alkyne more effectively than the gold(I) catalyst alone. researchgate.net

Furthermore, theoretical studies have been applied to understand the reactivity of indolynes, which are often generated from N-TIPS indole precursors. nih.gov Quantum chemical calculations using DFT methods like B3LYP and M06-2X have been employed to explore nucleophilic additions to these highly reactive intermediates. nih.gov Such studies have successfully rationalized the observed regioselectivity in these reactions, attributing it to distortion energies within the indolyne structure. nih.govnih.gov

Table 1: Selected DFT Studies on Indole Reactivity Mechanisms

| Reaction Studied | Computational Method | Key Mechanistic Insight | Source(s) |

|---|---|---|---|

| Au(I)-Catalyzed Alkynylation | DFT (B3LYP, M06) | Iodine(III) reagent acts as a primary Lewis acid to activate the alkyne. | researchgate.net |

| Nucleophilic Addition to Indolynes | DFT (B3LYP, M06-2X), MP2 | Regioselectivity is controlled by aryne distortion energies rather than electronic factors. | nih.govnih.gov |

| Fischer Indole Synthesis | DFT | Acid catalysis significantly lowers the activation barrier for the key nih.govnih.gov-sigmatropic rearrangement. | nih.gov |

| Friedel-Crafts Reaction with Imines | DFT | BINOL-phosphoric acid catalyst forms a hydrogen-bond network to control enantioselectivity. | nih.gov |

The TIPS group exerts significant influence through both its electronic and steric properties. Silyl (B83357) groups are generally less electron-withdrawing than traditional protecting groups like acyl or benzyl (B1604629) groups, which can increase the electron density of the indole ring system. beilstein-journals.org However, the most defining characteristic of the TIPS group is its substantial steric bulk.

This steric hindrance plays a critical role in directing the outcome of reactions. nih.gov For example, the presence of a bulky silyl group can influence the conformation of the substrate, thereby exposing or shielding certain reactive sites. beilstein-journals.org In some reactions, such as the allylation of indoles, steric factors have been observed to be more influential on yields and reactivity than the electronic effects of other substituents on the indole ring. scholaris.ca The bulky nature of the TIPS group is a key factor in directing lithiation to the C2 position by sterically hindering approach at other positions. chemeurope.com

DFT calculations are invaluable for modeling the transition states (TS) and intermediates that are often too transient to be observed experimentally. In the Au(I)-catalyzed alkynylation of indoles, computational analysis identified the nucleophilic attack of the indole on the iodine(III)-activated alkyne as the rate-determining step. researchgate.net The calculations predicted the formation of an iodine(III)-gold(I) vinyl complex as a key intermediate. researchgate.net

Similarly, in the study of nucleophilic additions to indolynes derived from N-TIPS precursors, the transition structures were optimized to understand the origins of regioselectivity. nih.gov The energy differences between competing transition states, which lead to different regioisomers, provide a quantitative basis for predicting the reaction outcome. nih.govnih.gov The analysis of transition states in related indole reactions, such as the Fischer indolization, reveals that acid catalysis provides a lower energy pathway by stabilizing the transition state of the nih.govnih.gov-sigmatropic rearrangement. nih.gov This principle of stabilizing specific transition states is fundamental to controlling reactivity.

Electronic and Steric Effects of the TIPS Group on Reactivity and Regioselectivity

Understanding Regioselectivity in Directed Functionalizations

The N-TIPS group is a powerful tool for controlling the position of subsequent chemical modifications on the indole ring. It acts as a robust protecting group that directs functionalization to specific carbon atoms, often overriding the intrinsic reactivity patterns of the indole nucleus.

The inherent acidity of the C-H bonds in indole follows the general order N-H > C2-H. chemeurope.com Once the acidic N-H proton is replaced by a protecting group like TIPS, the C2-H becomes the most acidic proton on the ring. Consequently, the reaction of N-TIPS indole with strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) results in deprotonation and subsequent lithiation almost exclusively at the C2 position. chemeurope.combhu.ac.in This C2-lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce substituents specifically at the C2 carbon. chemeurope.combhu.ac.in

While C2-lithiation is dominant, other positions can be accessed under specific conditions. For example, coordinating the N-silyl indole to a strongly electron-withdrawing metal fragment like chromium tricarbonyl (–Cr(CO)₃) can alter the ring's acidity, enabling directed lithiation at the C4 position. rsc.org

Table 2: Regioselectivity of Lithiation on N-Protected Indoles

| N-Protecting Group | Reagent | Position of Lithiation | Rationale | Source(s) |

|---|---|---|---|---|

| TIPS | BuLi or LDA | C2 | C2-H is the most acidic C-H bond after N-H protection. | chemeurope.com |

| Boc | BuLi or LDA | C2 | Directing effect of the carbamate (B1207046) group. | bhu.ac.inacs.org |

| Silyl + Cr(CO)₃ | BuLi | C4 | π-complexation renders C4-H kinetically acidic. | rsc.org |

| Silyl (on Gramine) | BuLi | C4 | Directed ortho-metalation effect of the dimethylaminomethylene group. | rsc.org |

Transition-metal-catalyzed C-H activation offers a powerful and atom-economical way to functionalize indoles. The N-TIPS group, while not always a classical directing group in these reactions, plays a crucial role by blocking the nitrogen and modifying the electronic properties of the indole. Regiocontrol in these reactions is often a complex interplay between the intrinsic reactivity of the indole C-H bonds, the catalyst, ligands, and any directing groups present. nih.govresearchgate.net

Influence of the N-TIPS Group on Lithiation Position

Reaction Pathway Elucidation

Elucidating the precise sequence of bond-forming and bond-breaking events is fundamental to understanding and controlling the chemical transformations of this compound. This involves identifying transient species, such as intermediates and transition states, that are formed during the course of a reaction. Spectroscopic monitoring and kinetic studies are powerful experimental techniques employed for this purpose.

The direct observation of reaction intermediates provides invaluable evidence for a proposed reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in detecting and characterizing these transient species. acs.org By acquiring spectra at various time points during a reaction (in situ monitoring), chemists can track the consumption of reactants, the formation of intermediates, and the appearance of products. acs.org

While detailed in situ spectroscopic studies focused exclusively on this compound are not extensively reported in the literature, the principles can be illustrated by studies on closely related indole derivatives. For instance, the reaction of 1,3-dimethylindole (B1617634) with an acrylate (B77674) in the presence of a Lewis acid has been monitored using in situ ¹H NMR spectroscopy. nih.gov These experiments allowed for the observation of key intermediates, such as an iminium ion, providing direct insight into the cycloaddition pathway. nih.gov

For this compound, a primary reaction is the deprotonation at the C3 position using a strong base like tert-butyllithium (B1211817) (t-BuLi) to form 3-lithio-1-(triisopropylsilyl)indole. acs.orgcsuc.cat This lithiated intermediate is typically generated at low temperatures (e.g., -78 °C) and used immediately. Its direct spectroscopic characterization is challenging due to its high reactivity but can be inferred from the regioselectivity of subsequent reactions with electrophiles. Low-temperature NMR spectroscopy would be the principal method for such an investigation, aiming to identify the characteristic upfield shift of the C3-H signal upon its replacement with lithium.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. For this compound, electrophilic attack at the C3 position leads to an arenium ion intermediate where the positive charge is delocalized across the pyrrole (B145914) ring and onto the nitrogen atom. The bulky N-TIPS group helps to ensure that substitution occurs preferentially at C3. While these intermediates are generally too transient to be observed directly under typical reaction conditions, their existence is a cornerstone of established electrophilic aromatic substitution mechanisms.

The characterization of the final, stable products resulting from these reactions is routinely performed using NMR spectroscopy. The chemical shifts provide definitive evidence of the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

This table illustrates the typical NMR data used to characterize the final products of reactions involving this compound. The specific shifts are crucial for confirming the outcome of a synthetic transformation.

| Compound | Nucleus | Position | Chemical Shift (ppm) |

| 1-(2-((Triisopropylsilyl)oxy)ethyl)-1H-indole | ¹H | Ar-H | 7.66, 7.38, 7.25-7.19, 7.13, 6.52 |

| ¹³C | Ar-C | 136.1, 128.7, 128.6, 121.3, 120.9, 119.2, 109.3, 101.0 | |

| 1-Methyl-1H-indole-3-carbaldehyde | ¹H | CHO | 10.01 |

| ¹H | Ar-H | 8.35, 7.69, 7.50-7.33 | |

| ¹³C | C=O | 184.43 | |

| ¹³C | Ar-C | 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87 | |

| Data sourced from references epfl.chrsc.org. Note: These are stable final products, not reaction intermediates. |

Kinetic studies measure reaction rates to provide quantitative insights into a reaction mechanism. By determining the rate law, which expresses the relationship between reactant concentrations and the reaction rate, one can infer the composition of the transition state for the rate-determining step.

Specific kinetic data for transformations of this compound are not widely available in peer-reviewed literature. However, the principles can be understood from kinetic studies on the electrophilic substitution of other indole compounds. For example, kinetic investigations of the azo-coupling of indole and its 1- and 2-methyl derivatives with p-nitrobenzenediazonium tetrafluoroborate (B81430) showed that the reactions follow second-order kinetics—first order in indole and first order in the diazonium salt. csuc.cat The absence of a primary kinetic isotope effect when using 3-deuterioindole (B1365339) confirmed that the initial electrophilic attack at C3 is the slow, rate-determining step, which is characteristic of many electrophilic aromatic substitutions. csuc.cat

A similar kinetic profile would be expected for the electrophilic substitution of this compound. The reaction rate would likely depend on the concentrations of both the indole and the electrophile. A typical method to determine the rate law involves using pseudo-first-order conditions. libretexts.org In this approach, the concentration of one reactant (e.g., this compound) is kept in large excess compared to the other (the electrophile). Under these conditions, the concentration of the excess reactant remains effectively constant, and the reaction rate appears to be dependent only on the concentration of the limiting reactant, simplifying the analysis.

Table 2: Illustrative Data for a Pseudo-First-Order Kinetic Experiment

This table represents a hypothetical kinetic run for the reaction of this compound with an electrophile (E⁺), monitored by the disappearance of the electrophile's absorbance using UV-Vis spectroscopy.

| Time (s) | Absorbance of E⁺ | ln(Absorbance) |

| 0 | 1.000 | 0.000 |

| 30 | 0.607 | -0.500 |

| 60 | 0.368 | -1.000 |

| 90 | 0.223 | -1.501 |

| 120 | 0.135 | -2.002 |

| 150 | 0.082 | -2.501 |

| This data is for illustrative purposes only. |

A plot of ln(Absorbance) versus time for the data above would yield a straight line, confirming first-order kinetics with respect to the electrophile. The slope of this line would be equal to -k', where k' is the pseudo-first-order rate constant. By repeating this experiment at different initial concentrations of this compound, the true second-order rate constant, k, can be determined from the relationship k' = k[this compound].

The bulky triisopropylsilyl group on the nitrogen atom is expected to influence the kinetics primarily through steric effects, potentially slowing the rate of reaction compared to an N-H or N-methyl indole by hindering the approach of the electrophile to the C3 position. However, it also prevents competitive reactions at the nitrogen atom and precludes the formation of dimeric or polymeric byproducts that can complicate the kinetics of unsubstituted indole reactions.

Advanced Synthetic Applications of 1 Triisopropylsilyl Indole in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Molecules

The precise control over indole (B1671886) functionalization offered by 1-(triisopropylsilyl)indole and its derivatives is instrumental in the total synthesis of complex, biologically active molecules. Its ability to direct the introduction of substituents at specific positions of the indole core is a key advantage in constructing the elaborate architectures of many natural products. rsc.orgresearchgate.net

This compound is a valuable precursor in the synthesis of tryptophan and its analogues. The C-3 lithiation of this compound allows for the regioselective introduction of the amino acid side chain. This methodology has been successfully applied to the synthesis of β-methyltryptophan. tcichemicals.comtcichemicals.com In this process, the 3-lithiated indole, generated from the TIPS-protected indole, reacts with an appropriate electrophile to build the substituted side chain. tcichemicals.com

Beyond simple alkylated tryptophans, this chemistry has been extended to create more complex, conformationally restrained analogues. For instance, the Lewis acid-catalyzed reaction of this compound with aziridino-β-D-lyxofuranosides produces protected 2-amino-3-(3-indolyl)arabinofuranoside derivatives. clockss.org These intermediates can be further transformed into novel, optically pure β-substituted L-tryptophan analogues. clockss.org

Table 1: Examples of Tryptophan Analogs Synthesized via this compound

| Tryptophan Analog | Synthetic Approach | Key Intermediate | Reference(s) |

| β-Methyltryptophan | Reaction of 3-lithiated silylindole with an electrophile. | 3-Lithio-1-(triisopropylsilyl)indole | tcichemicals.com, tcichemicals.com |

| Conformationally Restrained L-Tryptophan Analogs | Lewis acid-catalyzed ring-opening of an aziridine (B145994) with this compound. | This compound | clockss.org |

The utility of this compound is prominently displayed in the synthesis of various classes of indole alkaloids, which are known for their structural complexity and significant biological activities. rsc.orgnih.gov

Grossularine-1 : The total synthesis of the marine alkaloid Grossularine-1 has been achieved utilizing 3-bromo-1-(triisopropylsilyl)indole (B114637) as a key starting material. tcichemicals.comtcichemicals.com This demonstrates the role of the TIPS-protected indole in facilitating the construction of substituted indole systems found in marine natural products.

Ergot Alkaloids : Many synthetic routes toward ergot alkaloids, a class of pharmacologically important compounds, rely on the preparation of 3,4-disubstituted indole precursors. clockss.orgmdpi.com A key strategy involves the directed lithiation of 1-(triisopropylsilyl)gramine at the C-4 position. clockss.orgnih.gov This intermediate can then be reacted with various electrophiles to install functionality required for the construction of the characteristic ergoline (B1233604) ring system. researchgate.netacs.org This method has been applied in the formal synthesis of optically active clavicipitic acids, which are unusual azepinoindole-type ergot alkaloids. nih.govresearchgate.net

Tryprostatin B : The synthesis of Tryprostatin B, a microtubule inhibitor, has been accomplished using intermediates derived from gramine (B1672134). nih.govnih.gov Specifically, gramine salts are prepared via lithiation reactions to serve as precursors for the diketopiperazine portion of the molecule. nih.gov The use of N-protected gramine derivatives, where the protecting group can be TIPS, allows for selective functionalization at other positions of the indole ring, a crucial step in assembling the final structure. nih.govnih.gov

Sarpagine (B1680780)/Macroline (B1247295)/Ajmaline Indole Alkaloids : This large family of structurally related alkaloids shares a common biosynthetic origin. nih.govmdpi.com Their synthesis often requires a general strategy for producing a key tetracyclic core structure. mdpi.comnih.gov The controlled introduction of substituents onto the indole ring is fundamental to these syntheses. The use of a bulky N-protecting group like TIPS is a common tactic to direct metallation and subsequent functionalization, enabling the construction of the complex polycyclic systems of alkaloids such as peraksine (B1174184) and other C-19 methyl-substituted sarpagine and macroline bases. nih.gov

Table 2: Selected Alkaloids Synthesized Using this compound or its Derivatives

| Alkaloid Class | Specific Alkaloid/Intermediate | Key Synthetic Strategy | Precursor Derived from 1-(TIPS)indole | Reference(s) |

| Marine Alkaloids | Grossularine-1 | Total synthesis from a halogenated indole. | 3-Bromo-1-(triisopropylsilyl)indole | tcichemicals.com, tcichemicals.com |

| Ergot Alkaloids | Clavicipitic Acids | C-4 functionalization via directed lithiation. | 1-(Triisopropylsilyl)gramine | researchgate.net, nih.gov |

| Diketopiperazine Alkaloids | Tryprostatin B | Asymmetric phase-transfer catalysis. | Prenylated gramine salt intermediates | nih.gov, nih.gov |

| Sarpagine/Macroline Alkaloids | Dihydroperaksine-17-al | Palladium-catalyzed α-vinylation. | Functionalized 1-(TIPS)indole derivative | nih.gov |

The application of this compound extends to a broad range of other natural products featuring an indole core. mdpi.com The ability to functionalize the indole ring regioselectively is a recurring theme in the synthesis of these molecules. researchgate.net For instance, the development of synthetic routes to hexahydropyrrolo[2,3-b]indole (HPI), a core motif in many complex natural products, often begins with functionalized indoles where N-protection is critical for controlling subsequent reactions. ub.edu The stability and directing effects of the TIPS group make it an ideal choice for multi-step syntheses where the indole nitrogen must be protected through various reaction conditions. chemimpex.com

Synthesis of Alkaloids (e.g., Grossularine-1, Ergot Alkaloids, Tryprostatin B, Sarpagine/Macroline/Ajmaline Indole Alkaloids)

Development of Novel Synthetic Reagents and Building Blocks

Beyond its direct use in total synthesis, this compound is a progenitor for novel synthetic reagents and versatile building blocks, further expanding the toolkit of organic chemists.

Indolylboronic acids are important intermediates in organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov The synthesis of specific indolylboronic acids can be achieved from this compound. One established method is the direct C-3 lithiation of this compound, followed by quenching the resulting lithiated species with a borate (B1201080) ester. nih.gov This provides a direct route to this compound-3-boronic acid and its esters, which are versatile reagents for introducing the indole-3-yl moiety into various molecules. nih.govguidechem.com

The synthesis of 3,4-disubstituted indoles, which are valuable precursors for ergot alkaloids and other complex molecules, is significantly facilitated by using 1-(triisopropylsilyl)gramine. clockss.orgnih.govresearchgate.net This building block, readily prepared from gramine and triisopropylsilyl chloride, undergoes regioselective lithiation at the C-4 position due to the directing effect of the dimethylaminomethyl group at C-3 and the steric blockade of the C-2 position by the TIPS group. clockss.org The resulting 4-lithio species can be trapped with a wide array of electrophiles, providing a general and efficient entry into 4-functionalized gramine derivatives. clockss.orgarkat-usa.org These compounds are versatile intermediates that can be further elaborated at the C-3 position to generate diverse 3,4-disubstituted indole patterns. nih.gov

Table 3: Synthesis of 4-Substituted Gramines via Directed Lithiation of 1-(Triisopropylsilyl)gramine

| Entry | Electrophile | Product (E) | Yield (%) |

| 1 | MeOD | D | 93 |

| 2 | Me₃SiCl | Me₃Si | 88 |

| 3 | Bu₃SnCl | Bu₃Sn | 86 |

| 4 | PhSSPh | PhS | 89 |

| 5 | I₂ | I | 80 |

| 6 | BrCH₂CH₂Br | Br | 65 |

| 7 | Cl₃CCCl₃ | Cl | 62 |

| 8 | DMF | CHO | 85 |

| Data sourced from Iwao, M. (1992). clockss.org |

Precursors for Indolylboronic Acids

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) leverages the principles of modularity and sequential functionalization to rapidly access libraries of complex molecules. This compound serves as a versatile scaffold in DOS, allowing for the controlled and stepwise introduction of various substituents onto the indole core.

Modular synthesis relies on the assembly of complex molecules from discrete, interchangeable building blocks. The use of this compound epitomizes this approach, where the TIPS-protected indole acts as a foundational module that can be selectively elaborated.

A primary strategy involves the regioselective lithiation of this compound. The bulky TIPS group effectively shields the C2 position, directing deprotonation to the C3 position upon treatment with strong bases like alkyllithiums. The resulting 3-lithioindole species is a versatile nucleophile that can react with a wide range of electrophiles to furnish C3-substituted indoles in good yields. tcichemicals.com This method prevents the common 3-to-2 migration of the lithium, which is often observed with less bulky N-protecting groups. tcichemicals.com

The following table illustrates the modular introduction of various substituents at the C3 position of this compound following lithiation.

| Electrophile | Reagent | Resulting C3-Substituent | Reference |

|---|---|---|---|

| Alkyl Halide | Ethyl Iodide | Ethyl | orgsyn.org |

| Aldehyde | Benzaldehyde | Hydroxyphenylmethyl | tcichemicals.com |

| Ketone | Acetone | 1-Hydroxy-1-methylethyl | tcichemicals.com |

| Carbon Dioxide | CO₂ | Carboxylic Acid | tcichemicals.com |

| Silyl (B83357) Halide | Trimethylsilyl chloride | Trimethylsilyl | tcichemicals.com |

Furthermore, palladium-catalyzed cross-coupling reactions have expanded the modular functionalization of the indole nucleus. For instance, C2-selective alkynylation of N-protected indoles has been achieved using a palladium(II) catalyst in conjunction with the hypervalent iodine reagent, triisopropylsilylethynyl-1,2-benziodoxol-3(1H)-one (TIPS-EBX). epfl.ch This method provides direct access to C2-alkynyl indoles, which are valuable precursors for more complex structures. epfl.ch

The stability of the TIPS group allows for the sequential and regioselective functionalization of multiple positions on the indole scaffold. This iterative approach is a powerful tool for building molecular complexity in a controlled manner.

A notable example is the iterative directed peri- and ortho-lithiation of 1-(triisopropylsilyl)gramines. thieme-connect.com This strategy enables the functionalization of the indole's benzene (B151609) ring, a traditionally challenging task due to the higher reactivity of the pyrrole (B145914) ring. The process begins with a directed peri-lithiation at the C4 position, guided by a dimethylaminomethyl group at C3. After the introduction of a first electrophile at C4, a subsequent directed ortho-lithiation can be performed at the C5 position, allowing for the introduction of a second, different electrophile. thieme-connect.com This iterative sequence provides access to 3,4,5-trisubstituted indoles with a high degree of regiocontrol. thieme-connect.com

The following table outlines the sequential functionalization of the indole nucleus starting from a 1-(triisopropylsilyl)gramine derivative.

| Step | Reaction | Position Functionalized | Introduced Group | Reference |

|---|---|---|---|---|

| 1 | Directed peri-lithiation followed by reaction with an electrophile | C4 | Various electrophiles (e.g., silyl, carboxyl) | thieme-connect.com |

| 2 | Directed ortho-lithiation of the C4-substituted product followed by reaction with a new electrophile | C5 | Various electrophiles | thieme-connect.com |

The protection of the indole nitrogen with the bulky triisopropylsilyl group has also been shown to improve reactivity and selectivity in C4-olefination reactions of tryptophan derivatives via palladium-catalyzed C-H activation. nih.gov This highlights the crucial role of the TIPS group in enabling the functionalization of less reactive positions on the indole ring, thereby expanding the possibilities for sequential diversification.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(Triisopropylsilyl)indole derivatives, and how are they optimized?

- Methodology : The synthesis typically involves introducing the triisopropylsilyl (TIPS) group via alkynylation or silylation reactions. For example, 1-(Triisopropylsilyl)ethynyl indole derivatives are synthesized using palladium-catalyzed cross-coupling reactions. Key steps include:

- Starting with substituted indoles (e.g., 1-benzyl-1H-indole) and reacting with TIPS-alkyne reagents under inert conditions.

- Purification via column chromatography (SiO₂, hexane/CH₂Cl₂ gradients) to isolate products as oils or solids .

- Optimization involves controlling reaction temperature (−78°C to room temperature) and electrophile addition order to minimize isomerization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Characterization relies on multi-spectral analysis:

- ¹H/¹³C NMR : To confirm regioselectivity and silyl group attachment. For example, TIPS protons appear as distinct multiplets at δ 1.0–1.2 ppm .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₉F₃NSi: 380.2016, observed: 380.2016) .

- IR spectroscopy : Detects alkynyl C≡C stretches (~2100 cm⁻¹) and aromatic C-H bonds .

- Single-crystal XRD (for crystalline derivatives): Resolves bond lengths and angles, cross-validated with DFT calculations .

Q. What are the critical safety considerations when handling TIPS-protected indoles?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., THF, CH₂Cl₂).

- Waste disposal : Neutralize acidic/byproduct residues (e.g., CsF from desilylation) before disposal .

Advanced Research Questions

Q. How does the TIPS group influence regioselectivity in C-H functionalization reactions of indoles?

- Methodology : The bulky TIPS group sterically blocks specific positions (e.g., C2/C3) while directing electrophiles to less hindered sites (e.g., C4). For example:

- In Pd-mediated C4-alkenylation, TIPS-protected indoles show >80% selectivity due to steric shielding of C2/C3, unlike Boc- or pivaloyl-protected analogs .

- Computational studies (DFT) model steric maps to predict reactive sites .

Q. What strategies resolve contradictions in reaction outcomes when using TIPS-protected indoles?

- Methodology :

- Isomer analysis : Use HPLC or GC-MS to quantify byproducts (e.g., 85:15 isomer ratios in cuprate reactions) .

- Kinetic vs. thermodynamic control : Adjust reaction time/temperature (e.g., −78°C for kinetic control in lithiation) .

- Protecting group compatibility : Test alternatives (e.g., tert-butyldimethylsilyl) if TIPS causes undesired side reactions .

Q. How are computational methods (e.g., DFT) applied to optimize TIPS-indole derivatives for catalytic applications?

- Methodology :

- Bond parameter optimization : DFT calculations (e.g., B3LYP/6-31G*) refine bond lengths/angles, validated against XRD data .

- Electrostatic potential mapping : Predicts nucleophilic/electrophilic sites (e.g., MEP maps guide functionalization at C4) .

- Transition state modeling : Simulates steric clashes in cross-coupling reactions to improve catalyst design .

Q. What are the challenges in desilylation of TIPS-indoles, and how are they addressed?

- Methodology :

- Reagent selection : CsF in DMF achieves >90% desilylation without indole decomposition, unlike TBAF, which may degrade sensitive substrates .

- Monitoring : Use ²⁹Si NMR or TLC to track silyl group removal.

- Side reaction mitigation : Pre-purify intermediates to avoid acid-sensitive byproducts .

Methodological Best Practices

Q. How should researchers design experiments to validate synthetic reproducibility?

- Methodology :

- Detailed procedural records : Document reaction scales, solvent batches, and catalyst lots.

- Control experiments : Compare yields under varying conditions (e.g., anhydrous vs. wet THF) .

- Collaborative validation : Share protocols with independent labs to confirm reproducibility (e.g., HRMS/NMR data matching) .

Q. What statistical approaches are recommended for analyzing spectroscopic data?

- Methodology :

- Peak integration (NMR) : Use software (e.g., MestReNova) to quantify regioselectivity ratios.

- Multivariate analysis (IR) : Correlate spectral bands with functional group reactivity using PCA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.